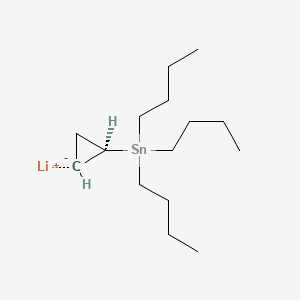

lithium;tributyl(cyclopropyl)stannane

Description

Structure

2D Structure

Properties

CAS No. |

832132-84-0 |

|---|---|

Molecular Formula |

C15H31LiSn |

Molecular Weight |

337.1 g/mol |

IUPAC Name |

lithium;tributyl(cyclopropyl)stannane |

InChI |

InChI=1S/3C4H9.C3H4.Li.Sn/c3*1-3-4-2;1-2-3-1;;/h3*1,3-4H2,2H3;1-2H,3H2;;/q;;;-1;+1; |

InChI Key |

KYNUAQYXSLZRSK-UHFFFAOYSA-N |

Isomeric SMILES |

[Li+].CCCC[Sn](CCCC)(CCCC)[C@@H]1C[CH-]1 |

Canonical SMILES |

[Li+].CCCC[Sn](CCCC)(CCCC)C1C[CH-]1 |

Origin of Product |

United States |

Synthetic Access and Generation of Tributyl Cyclopropyl Lithium Species

Precursor Synthesis: Methodologies for Tributyl(cyclopropyl)stannane

The creation of the tributyl(cyclopropyl)stannane precursor is a foundational step that leverages advanced organometallic techniques to ensure high yield and, when necessary, stereochemical purity.

The formation of the crucial carbon-tin bond in tributyl(cyclopropyl)stannane can be accomplished through several sophisticated methods. A primary route involves the reaction of a cyclopropyl (B3062369) Grignard reagent, such as cyclopropylmagnesium bromide, with tributyltin chloride. This classic organometallic approach offers a reliable and straightforward synthesis. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) to facilitate the formation of the Grignard reagent and its subsequent reaction with the tin halide.

Another advanced technique is the hydrostannylation of cyclopropene (B1174273) derivatives. This method involves the addition of tributyltin hydride across the double bond of a cyclopropene. For instance, the hydrostannylation of gem-difluorocyclopropenes with tributyltin hydride in the presence of a radical initiator like triethylborane (B153662) has been shown to proceed with high regio- and trans-selectivity, yielding the corresponding cyclopropylstannane quantitatively. researchgate.net

Furthermore, intramolecular cyclopropanation of specific unsaturated epoxides induced by lithium 2,2,6,6-tetramethylpiperidide (LTMP) provides a stereoselective pathway to stannyl-substituted bicyclic cyclopropanes, which are precursors to functionalized cyclopropylstannanes. researchgate.net

Achieving specific stereochemistry in the cyclopropylstannane precursor is paramount for applications in asymmetric synthesis. researchgate.net Diastereoselective synthesis of trisubstituted cyclopropylstannanes has been successfully demonstrated, allowing for precise control over the spatial arrangement of substituents on the cyclopropane (B1198618) ring. researchgate.netnih.govbeilstein-journals.orgnih.gov

One effective strategy involves the diastereoselective cyclopropanation of alkenyl silanes using diazoalkanes with palladium acetate (B1210297) as a catalyst, which can yield silyl (B83357) cyclopropanes with high diastereoselectivity for the trans isomer. researchgate.net These intermediates can then be converted to the desired stannanes. Additionally, the highly regio- and trans-selective hydrostannylation of gem-difluorocyclopropenes provides a direct method for establishing a specific stereochemical configuration in the resulting cyclopropylstannane. researchgate.net These methods are crucial as they establish the absolute configuration of the chiral tin nucleophile before its use in subsequent reactions, ensuring reliable generation of new stereogenic centers. researchgate.net

Generation of Cyclopropyllithium via Tin-Lithium Exchange

The tin-lithium exchange is a robust and widely utilized transmetalation reaction for generating organolithium reagents from organostannanes. arkat-usa.org This method is particularly advantageous due to the rapid reaction rates at low temperatures and the formation of non-reactive byproducts like tetra-n-butyltin. nih.govacs.org

The transmetalation of tributyl(cyclopropyl)stannane is typically performed by reacting it with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). The reaction is characterized by its rapidity, often reaching completion within minutes even at very low temperatures. arkat-usa.org

Optimal conditions generally involve dissolving the cyclopropylstannane precursor in a suitable ethereal solvent and cooling the solution to -78°C before the addition of the alkyllithium reagent. Stoichiometrically, a slight excess of the alkyllithium reagent (e.g., 1.1 to 1.2 equivalents) is often employed to ensure complete conversion of the stannane (B1208499). harvard.edu The progress of the reaction can be monitored by quenching aliquots with an electrophile and analyzing the product distribution.

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Lithium Reagent | n-Butyllithium (n-BuLi) or Methyllithium (MeLi) | n-BuLi is most common due to its commercial availability and reactivity. arkat-usa.org |

| Stoichiometry | 1.0 - 1.2 equivalents of Lithium Reagent | A slight excess ensures complete consumption of the stannane precursor. harvard.edu |

| Temperature | -78°C | Low temperature is used to maintain the stability of the resulting organolithium species. arkat-usa.org |

| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Choice of solvent significantly impacts reaction rate. nih.gov |

| Reaction Time | < 1 hour | The reaction is typically very fast, often complete in minutes. nih.gov |

The choice of solvent has a profound impact on the rate and efficiency of the tin-lithium exchange. Ethereal solvents are necessary to solvate the lithium species, but their specific nature can dramatically alter the reaction kinetics.

Studies have shown that in tetrahydrofuran (THF), the transmetalation can be extremely rapid, often completing in less than 20 seconds at low temperatures. nih.gov In contrast, the same reaction in diethyl ether is significantly slower, potentially taking several hours to complete. nih.gov This difference is attributed to the superior ability of THF to coordinate with the lithium cation, which increases the nucleophilicity of the alkyllithium reagent and accelerates the exchange.

To achieve a controllable reaction rate suitable for kinetic studies or specific synthetic applications, a mixed solvent system is often employed. For example, a 40:60 mixture of diethyl ether and THF can provide a reaction timescale that is practical for monitoring and control. nih.gov The ability to tune the reaction rate by adjusting the solvent composition is a key tool for optimizing the generation of the cyclopropyllithium species.

| Solvent System | Relative Rate | Typical Half-life (at -20°C for s-BuLi) |

|---|---|---|

| Diethyl ether (Et₂O) | Slow | ~1187 minutes osi.lv |

| Tetrahydrofuran (THF) | Very Fast | ~78 minutes osi.lv |

| Et₂O/THF Mixture | Moderate | Tunable based on solvent ratio. nih.gov |

A cornerstone of the utility of tin-lithium exchange is its high degree of stereospecificity, proceeding with retention of configuration at the carbon center. harvard.edu This is particularly important for cyclopropyl systems, where the stereochemistry of the newly formed cyclopropyllithium reagent mirrors that of the parent cyclopropylstannane.

The mechanism responsible for this stereochemical fidelity involves the formation of a hypervalent intermediate known as an "ate complex". harvard.edunih.govresearchgate.net In this process, the nucleophilic alkyl group from the alkyllithium reagent attacks the tin atom of the cyclopropylstannane. This forms a pentacoordinate tin species, the ate complex, where the incoming alkyl group and the resident cyclopropyl group are both bonded to the tin center. acs.orgnih.gov

This intermediate does not involve the formation of a free, configurationally unstable cyclopropyl carbanion. Instead, the expulsion of the new tetraalkylstannane and the formation of the cyclopropyllithium occur from this complex in a concerted or near-concerted fashion that preserves the original stereochemistry. harvard.edu The existence of such ate complexes has been supported by mechanistic studies, including ¹¹⁹Sn NMR spectroscopy at low temperatures, which have allowed for their detection and characterization. nih.gov This mechanistic pathway ensures that the stereochemical information encoded in the precursor is reliably transferred to the final organolithium product.

Structural Characterization and Aggregation Behavior of Organolithium Species

Elucidation of Solution-State Aggregation of Cyclopropyllithium and Associated Organolithium-Stannate Complexes

Cyclopropyllithium, a key component of the target compound, exhibits complex aggregation behavior in solution. Like many simple alkyllithium species, it does not typically exist as a simple monomer (RLi). wikipedia.org Instead, it forms oligomeric structures. Multinuclear NMR studies have been instrumental in characterizing these aggregates. scielo.br For instance, investigations into cyclopropyllithium systems have revealed the coexistence of different aggregation states, a behavior attributed to the comparable energies of lithium cation solvation by either the solvent or the organic ligand. scielo.br

In the presence of lithium bromide (LiBr) in diethyl ether (DEE) and tetrahydrofuran (B95107) (THF) mixtures, cyclopropyllithium forms well-defined mixed aggregates. nih.gov NMR spectroscopy has identified the predominant species as a mixed dimer, formulated as [c-C3H5Li•LiBr], and a fluxional mixed tetramer, [ (c-C3H5)₂Li₄Br₂ ]. nih.gov These species exist in a dynamic equilibrium, the position of which is dependent on solvent composition and temperature. nih.gov In pure THF, the mixed dimer is the major component, coexisting with the mixed tetramer. nih.gov

This tendency to form mixed aggregates extends to interactions with other organometallic species, such as organostannanes. When lithium;tributyl(cyclopropyl)stannane is considered, the interaction involves the formation of an organolithium-stannate "ate" complex. The formation of such complexes arises from the nucleophilic addition of the organolithium reagent to the tin center of the organostannane. The resulting stannate complex features a hypervalent tin atom and incorporates the lithium cation. The aggregation state of these complexes is influenced by the same factors that govern simpler organolithium species, including steric hindrance from the tributyl and cyclopropyl (B3062369) groups and the coordinating ability of the solvent.

Role of Coordinating Ligands and Additives in Modulating Aggregation State and Reactivity

Coordinating ligands and polar additives play a critical role in modulating the structure and, consequently, the reactivity of organolithium species. nih.gov These molecules, often referred to as Lewis bases, coordinate to the lithium cation, altering its coordination sphere and disrupting the multimeric structures of the parent organolithium aggregates. researchgate.netsaylor.org

Commonly used coordinating solvents and additives include ethers like diethyl ether (DEE) and tetrahydrofuran (THF), as well as nitrogen-based chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) and strong polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA). wikipedia.orgsaylor.org

THF and TMEDA: The addition of Lewis bases such as THF or TMEDA generally leads to the deaggregation of organolithium compounds, making them more soluble and often more reactive. saylor.org For example, phenyllithium, which exists as a mixture of tetramer and dimer in diethyl ether, is completely converted to dimeric solvates upon the addition of stoichiometric amounts of THF or TMEDA. wisc.edu In the case of 1-phenylcyclopropyllithium, the presence of THF or TMEDA allows for the crystallization of both dinuclear and tetranuclear species, indicating a direct influence on the aggregation equilibrium. nih.gov TMEDA, by functioning as a bidentate ligand, can effectively chelate the lithium cation, breaking down larger aggregates into smaller, more reactive units like dimers or even monomers. wisc.eduwpmucdn.com

HMPA: Hexamethylphosphoramide is an exceptionally powerful coordinating ligand for lithium cations, significantly more so than THF. wisc.edu Its primary effect is the promotion of ion pair separation. wisc.edunih.gov In THF solution, the addition of HMPA can convert contact ion pairs (CIP), where the carbanion and lithium cation are directly bonded, into solvent-separated ion pairs (SIP), where one or more HMPA molecules envelop the lithium cation, separating it from the carbanion. wisc.eduresearchgate.net This structural change dramatically increases the nucleophilicity and basicity of the carbanion. nih.govenamine.net For instance, the addition of HMPA has been shown to increase the rates of reactions involving organolithium reagents by several orders of magnitude. nih.gov It alters the regioselectivity of additions to enones, favoring 1,4-addition, an effect attributed to both the increased reactivity of the SIP and a reduction in the Lewis acidity of the HMPA-solvated lithium cation. wisc.edunih.gov

The effect of these additives on this compound would be to solvate the lithium cation within the stannate complex. This coordination would weaken the Li-C bond and potentially lead to deaggregation if the complex itself exists in an oligomeric state, thereby enhancing the nucleophilicity of the cyclopropyl group.

Advanced Spectroscopic Probes for Aggregation Dynamics (e.g., Multinuclear NMR)

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the direct, non-invasive characterization of organolithium aggregates in solution. researchgate.net By probing various magnetic nuclei (e.g., ¹H, ¹³C, ⁶Li, ⁷Li, ¹¹⁹Sn), it provides detailed insights into aggregation state, ligand coordination, and dynamic exchange processes. scielo.br

⁶Li and ⁷Li NMR: Lithium has two NMR-active isotopes, ⁶Li (I = 1) and ⁷Li (I = 3/2). scielo.br While ⁷Li is more abundant, ⁶Li often provides sharper signals due to its smaller quadrupole moment, making it highly suitable for structural studies. scielo.br Different aggregate structures (e.g., dimer, tetramer, monomer) typically have distinct chemical shifts in the ⁶Li or ⁷Li NMR spectrum, allowing for their identification and quantification. nih.govrsc.org For the cyclopropyllithium/LiBr system, distinct ⁶Li signals were observed for the mixed dimer (δ = 0.85 ppm) and the mixed tetramer (δ = 0.26 ppm) in THF. nih.gov Furthermore, two-dimensional exchange spectroscopy (2D EXSY) can be used to probe the dynamic interchange between these different aggregate species. nih.gov

¹³C NMR: ¹³C NMR provides information about the carbon framework of the organolithium species. A key diagnostic tool is the one-bond scalar coupling between carbon and lithium, ¹J(¹³C,⁶Li). The multiplicity of the carbon signal, governed by the number of attached lithium atoms, directly reveals the connectivity within the aggregate core. For the fluxional mixed tetramer of cyclopropyllithium and LiBr, a ¹J(¹³C,⁶Li) coupling constant of 9.8 Hz was measured, while the mixed dimer showed a value of 11.0 Hz at 168 K. nih.gov

¹¹⁹Sn NMR: For organolithium-stannate complexes, ¹¹⁹Sn NMR is essential for characterizing the environment around the tin atom. rsc.org The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin center, spanning a very wide range. researchgate.netsemanticscholar.org The formation of a pentacoordinate "ate" complex upon reaction of an organolithium reagent with a tetracoordinate stannane (B1208499) results in a characteristic upfield shift in the ¹¹⁹Sn NMR spectrum. The specific chemical shift can provide evidence for the structure of the this compound complex in solution. rsc.org

The following tables summarize representative NMR data used in the characterization of these species.

Table 1: ⁶Li and ¹³C NMR Data for Cyclopropyllithium-LiBr Aggregates in THF Data extracted from a study on cyclopropyllithium and lithium bromide mixtures. nih.gov

| Aggregate Species | ⁶Li Chemical Shift (δ, ppm) | ¹J(¹³C,⁶Li) (Hz) |

|---|---|---|

| Mixed Dimer, [c-C₃H₅Li•LiBr] | 0.85 | 11.0 |

Table 2: Representative ¹¹⁹Sn NMR Chemical Shift Ranges Illustrates the sensitivity of ¹¹⁹Sn chemical shifts to the tin coordination environment. rsc.orgresearchgate.net

| Tin Compound Type | Coordination at Sn | Typical ¹¹⁹Sn Chemical Shift Range (δ, ppm) |

|---|---|---|

| Tetraorganostannanes (e.g., R₄Sn) | 4 | +50 to -60 |

| Organotin Halides (e.g., R₃SnCl) | 4 | +170 to +120 |

Reactivity Profiles and Mechanistic Pathways of Tributyl Cyclopropyl Lithium

Nucleophilic Addition Reactions

Tributyl(cyclopropyl)lithium, generated in situ from the corresponding stannane (B1208499), readily participates in nucleophilic addition reactions with a variety of electrophilic substrates. The cyclopropyl (B3062369) anion acts as the nucleophilic species, attacking electron-deficient centers to form new carbon-carbon bonds.

Organolithium reagents are well-established nucleophiles for additions to carbonyl groups. youtube.com The reaction of tributyl(cyclopropyl)lithium with aldehydes and ketones proceeds via nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.commt.com This process involves the formation of a tetrahedral alkoxide intermediate, which upon acidic workup, yields the corresponding cyclopropyl-substituted alcohol.

The general mechanism involves the attack of the cyclopropyl nucleophile on the carbonyl carbon, leading to the formation of a new C-C bond and breaking the C=O pi bond. libretexts.org Addition to an aldehyde results in a secondary alcohol, while addition to a ketone produces a tertiary alcohol. masterorganicchemistry.com

| Electrophile | Reagent | Intermediate | Product (after workup) | Product Class |

| Aldehyde (R'-CHO) | Tributyl(cyclopropyl)lithium | Tetrahedral Alkoxide | Cyclopropyl(R')carbinol | Secondary Alcohol |

| Ketone (R'-CO-R'') | Tributyl(cyclopropyl)lithium | Tetrahedral Alkoxide | Cyclopropyl(R')(R'')carbinol | Tertiary Alcohol |

| Ester (R'-COOR'') | Tributyl(cyclopropyl)lithium | Tetrahedral Intermediate | Ketone or Tertiary Alcohol | Ketone/Tertiary Alcohol |

This table illustrates the expected products from the nucleophilic addition of tributyl(cyclopropyl)lithium to various carbonyl compounds.

In reactions with esters, the initial addition forms a tetrahedral intermediate which can then eliminate an alkoxide to form a ketone. If an excess of the organolithium reagent is used, a second nucleophilic addition to the newly formed ketone can occur, ultimately yielding a tertiary alcohol after workup. youtube.com

The nucleophilic character of tributyl(cyclopropyl)lithium extends to reactions with imines and other electrophiles. The addition to an imine follows a similar pathway to carbonyl addition, with the cyclopropyl anion attacking the electrophilic imine carbon to form a lithium amide intermediate. Subsequent aqueous workup provides the corresponding cyclopropyl-substituted amine.

Beyond imines, other electrophilic substrates can be targeted. For instance, reactions with cyclic anhydrides, such as succinic or phthalic anhydride (B1165640), result in the ring-opening of the anhydride to form 1,4-keto acids after protonation. mdpi.comnih.gov Similarly, reaction with esters of α-keto acids, like ethyl pyruvate, can yield 1,2-hydroxy acids. mdpi.comnih.gov These reactions demonstrate the versatility of the cyclopropyl lithium reagent in forming C-C bonds with a range of electrophilic partners.

| Electrophile | Reagent | Product (after workup) | Product Class |

| Imine (R'-CH=N-R'') | Tributyl(cyclopropyl)lithium | Cyclopropyl(R')CH-NHR'' | Substituted Amine |

| Succinic Anhydride | Tributyl(cyclopropyl)lithium | 4-cyclopropyl-4-oxobutanoic acid | Keto Acid |

| Phthalic Anhydride | Tributyl(cyclopropyl)lithium | 2-(cyclopropanecarbonyl)benzoic acid | Keto Acid |

| Ethyl Pyruvate | Tributyl(cyclopropyl)lithium | 2-cyclopropyl-2-hydroxypropanoic acid | Hydroxy Acid |

This table provides examples of products from the reaction of tributyl(cyclopropyl)lithium with various electrophilic substrates.

Tributyl(cyclopropyl)stannane is a key reagent in palladium-catalyzed Stille cross-coupling reactions. wikipedia.orgnrochemistry.comorganic-chemistry.org In this process, the organostannane couples with an organic halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond. thermofisher.com The reaction mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com

A related strategy involves the initial transmetalation of tributyl(cyclopropyl)stannane with an organolithium reagent like n-butyllithium to generate tributyl(cyclopropyl)lithium. This intermediate can then be used in subsequent palladium-catalyzed cross-coupling reactions, for example, by further transmetalation to a cyclopropylzinc or cyclopropylmagnesium species, which then participates in the catalytic cycle. researchgate.netorganic-chemistry.org This "post-lithiation" approach can sometimes offer advantages in terms of reactivity and substrate scope compared to the direct use of the organostannane in Stille coupling. nobelprize.org

These cross-coupling methodologies provide a powerful tool for the synthesis of aryl- and vinyl-cyclopropanes, which are important structural motifs in medicinal chemistry and materials science. researchgate.netnih.gov

| Coupling Partner (R-X) | Stannane Reagent | Catalyst | Product (R-Cyclopropyl) |

| Aryl Iodide | Tributyl(cyclopropyl)stannane | Pd(PPh₃)₄ | Arylcyclopropane |

| Vinyl Bromide | Tributyl(cyclopropyl)stannane | Pd(OAc)₂/Ligand | Vinylcyclopropane (B126155) |

| Aryl Triflate | Tributyl(cyclopropyl)stannane | PdCl₂(dppf) | Arylcyclopropane |

This table shows representative examples of Stille cross-coupling reactions involving tributyl(cyclopropyl)stannane.

Cyclopropyl Ring-Opening Reactions

The high strain energy of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. nih.gov For derivatives of tributyl(cyclopropyl)stannane, particularly those that can form radical intermediates, this ring-opening provides an alternative reaction pathway to the standard nucleophilic or cross-coupling reactions.

The cleavage of the cyclopropyl ring often proceeds via a cyclopropylcarbinyl radical intermediate. The regioselectivity of the ring-opening of this radical is influenced by the substitution pattern on the cyclopropane ring. Generally, the fission of the more substituted βγ-bond is favored, leading to the formation of a more stable radical product. rsc.org In bicyclic systems, the ring-opening of cyclopropylcarbinyl radicals shows a preference for exocyclic bond cleavage, which is often kinetically favored. rsc.org

The stereochemistry of the starting material can influence the stereochemical outcome of the ring-opening reaction. However, the flexibility of the resulting acyclic radical can lead to mixtures of stereoisomers in the final product. The specific reaction conditions and the nature of any trapping agents can also play a crucial role in determining the final stereoselectivity. nih.gov

Organotin compounds, particularly tributyltin hydride (Bu₃SnH), are widely used to mediate radical reactions. libretexts.orgscielo.brresearchgate.net In the context of tributyl(cyclopropyl)stannane, the tributyltin group can be involved in radical-mediated ring-opening pathways. For instance, homolytic cleavage of a bond elsewhere in the molecule could lead to an intermediate radical that induces the opening of the cyclopropyl ring.

The tributyltin radical (Bu₃Sn•), which can be generated from Bu₃SnH or as a byproduct in certain reactions, can act as a chain carrier in radical processes. wikipedia.orgacs.org For example, a reaction initiated by a radical source could generate a cyclopropylcarbinyl radical from a suitable precursor. This radical then undergoes rapid ring-opening. The resulting homoallylic radical can then be trapped by a hydrogen donor like Bu₃SnH, which in turn regenerates the Bu₃Sn• radical to continue the chain reaction. libretexts.orgresearchgate.net The stability of the tributyltin radical makes it an effective participant in these radical cycles. wikipedia.org The involvement of these organotin species is crucial for the propagation of many radical-based transformations, including those that leverage cyclopropyl ring-opening for synthetic purposes. rsc.orgnih.gov

Investigation of Metalate Rearrangements and β-Elimination Processes

The chemical behavior of tributyl(cyclopropyl)lithium is significantly influenced by the inherent strain of the three-membered ring and the nature of the carbon-metal bonds. These factors play a crucial role in the propensity of the compound to undergo rearrangements and elimination reactions.

Metalate Rearrangements:

1,2-metalate rearrangements are a class of reactions where an organic group migrates from a metal center to an adjacent atom. In the context of cyclopropyl-containing organometallics, the viability of such rearrangements is a subject of considerable interest. Studies on analogous cyclopropyl boronate complexes have shown that 1,2-metalate rearrangements are often disfavored. researchgate.netresearchgate.netwikipedia.org The primary reason for this is the high activation barrier associated with the migration of the cyclopropyl group, which would have to proceed through a highly strained transition state. This reluctance to rearrange underscores the inherent stability of the cyclopropylmethyl system in this context.

For a 1,2-metalate rearrangement to occur, the transition state would involve a bridging cyclopropyl group, a conformation that would further increase the ring strain of the already constrained three-membered ring. Research on related systems suggests that the nature of the leaving group can significantly influence the feasibility of such rearrangements. researchgate.net However, for many cyclopropyl systems, alternative reaction pathways with lower activation energies tend to predominate.

β-Elimination Processes:

β-elimination is a common decomposition pathway for many organometallic compounds. This process can occur via two main routes: β-hydride elimination and β-carbon elimination.

β-Hydride Elimination: This pathway involves the transfer of a hydrogen atom from the β-position relative to the metal center, leading to the formation of an alkene and a metal hydride. In the case of a cyclopropylmethyl lithium species, the geometric constraints of the cyclopropane ring make the syn-coplanar arrangement required for a concerted β-hydride elimination difficult to achieve. wikipedia.org This geometric rigidity inherently inhibits this decomposition pathway, contributing to the relative stability of some cyclopropylmethylmetal complexes.

β-Carbon Elimination: A more pertinent pathway for cyclopropyl organometallics is β-carbon elimination, which involves the cleavage of a carbon-carbon bond in the ring. This process is often driven by the release of the significant ring strain (approximately 27 kcal/mol) inherent in the cyclopropane ring. wikipedia.org This type of ring-opening elimination is a known reaction for various cyclopropylmethylmetal complexes, particularly those involving transition metals, leading to the formation of linear alkene products. wikipedia.orgorganic-chemistry.org While less common for organolithium compounds under standard conditions, the possibility of such a pathway, especially under thermal or catalytic influence, cannot be entirely dismissed.

The following table summarizes the general characteristics of these processes for cyclopropyl organometallic species.

| Process | Description | Feasibility in Cyclopropyl Systems | Driving Factor |

| 1,2-Metalate Rearrangement | Migration of the cyclopropyl group to an adjacent atom. | Generally disfavored due to high transition state energy. | Dependent on the specific substrate and leaving group. |

| β-Hydride Elimination | Transfer of a β-hydrogen to the metal center. | Inhibited by the geometric constraints of the cyclopropane ring. | Formation of a stable metal hydride and an alkene. |

| β-Carbon Elimination | Cleavage of a C-C bond in the cyclopropane ring. | A potential pathway, particularly with transition metal catalysis. | Release of ring strain. |

Kinetic and Thermodynamic Control in Reaction Mechanisms as Influenced by Conditions

The outcome of chemical reactions involving tributyl(cyclopropyl)lithium can be directed by carefully controlling the reaction conditions, which in turn dictates whether the reaction is under kinetic or thermodynamic control. organic-chemistry.orglibretexts.org

Kinetic vs. Thermodynamic Control:

Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed the fastest (the kinetic product) will be the major product. This product is formed via the reaction pathway with the lowest activation energy. wikipedia.orglibretexts.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product (the thermodynamic product) will be the major product, irrespective of the rate at which it is formed. libretexts.orgnih.gov

The competition between different reaction pathways, such as direct substitution versus a rearrangement or elimination pathway, is highly sensitive to these conditions. For instance, a potential rearrangement of the cyclopropylmethyl lithium intermediate might have a higher activation energy but lead to a more stable, rearranged product.

Influence of Reaction Conditions:

The choice of solvent, temperature, and the presence of additives can significantly impact the reactivity of organolithium reagents and the position of the kinetic-thermodynamic equilibrium.

Temperature: As a general principle, lower temperatures favor the kinetic product by providing insufficient thermal energy to overcome higher activation barriers. Conversely, higher temperatures allow the system to explore higher energy pathways and eventually settle on the most thermodynamically stable product. nih.govnih.gov

Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of organolithium species. mdpi.com A more coordinating solvent might stabilize the organometallic intermediate, potentially altering the energy landscape of competing reaction pathways.

Reaction Time: Shorter reaction times are more likely to yield the kinetically favored product, as the system may not have had sufficient time to reach thermodynamic equilibrium. organic-chemistry.org

The interplay of these factors is critical in determining the product distribution in reactions involving tributyl(cyclopropyl)lithium. A hypothetical energy profile diagram for a reaction with competing kinetic and thermodynamic pathways is presented below.

| Condition | Favored Product | Rationale |

| Low Temperature | Kinetic | The reaction pathway with the lower activation energy is favored. |

| High Temperature | Thermodynamic | Sufficient energy is available to overcome higher activation barriers and reach equilibrium, favoring the most stable product. |

| Short Reaction Time | Kinetic | The reaction is stopped before thermodynamic equilibrium can be established. |

| Long Reaction Time | Thermodynamic | Allows the reaction to reach equilibrium. |

Due to the inherent complexities of these systems, precise prediction of the dominant pathway often requires detailed experimental and computational studies for the specific substrates and conditions employed.

Strategic Applications in Complex Organic Synthesis

Stereoselective Construction of Highly Substituted Cyclopropanes

The generation of highly substituted cyclopropanes with defined stereochemistry is a significant challenge in organic synthesis. Tributyl(cyclopropyl)stannane provides a reliable entry point for such transformations. A key reaction is the tin-lithium exchange, which occurs upon treatment with an alkyllithium reagent such as n-butyllithium. This transmetalation process generates a cyclopropyllithium species. Critically, this exchange has been shown to proceed with retention of the cyclopropane (B1198618) ring's configuration, allowing for the transfer of stereochemical information from a chiral, non-racemic stannane (B1208499) to the resulting nucleophile.

This stereochemically defined cyclopropyllithium can then be trapped with various electrophiles to yield substituted cyclopropanes. Furthermore, the cyclopropylstannane can be converted into other organometallic reagents for use in cross-coupling reactions. For instance, transmetalation with zinc halides produces cyclopropylzinc reagents. These zinc derivatives are key partners in palladium-catalyzed cross-coupling reactions with vinyl iodides, affording functionalized vinylcyclopropanes in good yields. This method allows for the direct and stereoselective formation of a C(sp²)-C(sp³) bond involving the cyclopropane ring.

Table 1: Representative Stereoselective Cyclopropane Formation

| Reactants | Conditions | Product | Key Transformation |

| Tributyl(cyclopropyl)stannane derivative, Vinyl Iodide derivative | 1. n-BuLi (transmetalation to ZnCl₂) 2. Pd(0) catalyst | Functionalized Vinylcyclopropane (B126155) | Palladium-catalyzed cross-coupling for stereoselective C-C bond formation. researchgate.net |

| 2-Substituted-2-(phenylthio)cyclopropanecarboxamide, n-BuLi/Tributyltin chloride | THF, -78 °C | trans-2-Substituted cyclopropane | Tin-lithium exchange proceeds with retention of configuration. researchgate.net |

Stereodefined Formation of Functionalized Allylic Systems

While not a direct precursor to allylic systems, tributyl(cyclopropyl)stannane is a valuable starting material for the stereodefined synthesis of functionalized homoallylic alcohols, a subset of allylic systems, through a multi-step sequence involving a characteristic ring-opening rearrangement. The high ring strain of the cyclopropyl (B3062369) group can be harnessed to drive the formation of an acyclic, unsaturated system.

The synthetic strategy commences with the conversion of tributyl(cyclopropyl)stannane to cyclopropyllithium via tin-lithium exchange. This potent nucleophile can then add to a prochiral aldehyde or ketone, establishing a new stereocenter and forming a cyclopropylcarbinol. Cyclopropylcarbinyl systems are well-known to undergo facile, acid-catalyzed ring-opening rearrangements to generate homoallylic alcohols. The stereochemistry of the newly formed double bond and the adjacent carbinol center can often be controlled by the conformation of the cyclopropylcarbinyl cation intermediate, which is influenced by the stereochemistry of the starting carbinol. This electrocyclic ring-opening process transforms the strained three-membered ring into a more stable, functionalized allylic framework. rsc.orgnist.gov

Table 2: General Strategy for Allylic System Formation

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | Tributyl(cyclopropyl)stannane | n-BuLi | Cyclopropyllithium | Generation of the key nucleophile. |

| 2 | Cyclopropyllithium | Aldehyde or Ketone (R¹COR²) | Cyclopropylcarbinol | Formation of the rearrangement precursor. |

| 3 | Cyclopropylcarbinol | Brønsted or Lewis Acid (e.g., H⁺) | Functionalized Homoallylic Alcohol | Stereoselective ring-opening to the target allylic system. rsc.orgnih.gov |

Utility as Masked Synthons for Diverse Organic Functional Groups

A key synthetic strategy involves the use of "masked synthons," where a stable functional group is used as a surrogate for a reactive species that cannot be employed directly. The cyclopropyl group, introduced via tributyl(cyclopropyl)stannane, serves as an excellent masked synthon for a 1,3-dicarbonyl or related γ-functionalized ketone system. Specifically, the cyclopropyl anion can be considered a synthetic equivalent of a homoenolate, a reactive intermediate that is otherwise difficult to generate and control. uwindsor.ca

The synthetic sequence involves the addition of the stannane-derived cyclopropyllithium to an aldehyde or Weinreb amide, followed by oxidation of the resulting carbinol to a cyclopropyl ketone. This ketone, which contains the "masked" functionality, is stable and can be carried through several synthetic steps. Upon treatment with various reagents, the strained cyclopropane ring can be opened to reveal the desired functionality. For example, ring-opening C-C activation can lead to valuable γ-substituted silyl (B83357) enol ethers or γ-cyano ketones. researchgate.netnih.gov This strategy allows for the installation of a three-carbon chain that can be selectively unmasked at a later stage to reveal a 1,4-dicarbonyl relationship or other difunctionalized motifs that are challenging to construct using conventional conjugate addition methods. nih.gov

Application in the Total Synthesis of Natural Products and Architecturally Complex Molecules

The strategic utility of tributyl(cyclopropyl)stannane is highlighted by its application in the total synthesis of architecturally complex natural products. A prominent example is its use in the synthesis of prezizane-type sesquiterpenoids, such as (±)-prezizanol and (±)-prezizaene. researchgate.net These molecules feature a challenging tricyclo[6.2.1.0¹⁵]undecane core with a key quaternary carbon center.

In a reported total synthesis, a pivotal step involves a palladium(0)-catalyzed coupling reaction between a vinyl iodide and a cyclopropylzinc halide. researchgate.net This crucial cyclopropylzinc reagent is readily prepared from the corresponding tributyl(cyclopropyl)stannane via transmetalation. This reaction efficiently constructs the vinylcyclopropane moiety embedded within the complex bicyclic framework of the synthetic intermediate. This step is instrumental in assembling the carbon skeleton required for the subsequent elaboration into the final natural product targets. The reliability and selectivity of this stannane-based methodology underscore its importance in achieving the synthesis of complex molecular targets. researchgate.netacs.org

Table 3: Application in the Total Synthesis of (±)-Prezizanol

| Precursor Class | Reagent Derived From Tributyl(cyclopropyl)stannane | Coupling Partner | Conditions | Key Intermediate Feature | Reference |

| Bicyclic Ketone | Cyclopropylzinc Halide | Vinyl Iodide | Pd(0) | Vinylcyclopropane | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) would be a primary tool for investigating the fundamental properties of lithium;tributyl(cyclopropyl)stannane. Theoretical calculations could predict its equilibrium geometry, bond lengths, and bond angles. For instance, the C-Li and C-Sn bond characteristics would be of significant interest, offering insights into the nature of the carbon-metal interactions.

Furthermore, DFT calculations could elucidate the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the compound's reactivity, predicting sites susceptible to electrophilic or nucleophilic attack, and rationalizing its behavior in chemical reactions. While no specific data exists for the title compound, a hypothetical study could generate data similar to that shown in Table 1.

Table 1: Hypothetical DFT-Calculated Properties of Cyclopropyllithium (Note: This data is illustrative for a related, simpler product and not based on actual published results for the title compound.)

| Property | Calculated Value | Method/Basis Set |

| C-Li Bond Length | ~2.0 Å | B3LYP/6-31G(d) |

| C-C Bond Length (avg) | ~1.5 Å | B3LYP/6-31G(d) |

| HOMO Energy | -2.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | +1.8 eV | B3LYP/6-31G(d) |

| Dipole Moment | ~3.5 D | B3LYP/6-31G(d) |

This is an interactive data table. Users can sort and filter the data.

Modeling of Aggregation States and Solvation Effects on Organolithium Species

Organolithium compounds are well-known to exist as aggregates (dimers, tetramers, etc.) in solution, and their reactivity is highly dependent on this aggregation state. Computational modeling could be employed to predict the most stable aggregation forms of this compound or, more likely, the resulting cyclopropyllithium.

These models would also incorporate the effects of solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which are commonly used in organolithium chemistry. Solvation models, both implicit (continuum models) and explicit (including individual solvent molecules), could reveal how solvent coordination to the lithium centers influences the structure of the aggregates and modulates the reagent's reactivity.

Elucidation of Reaction Transition States and Complex Mechanistic Pathways

A significant application of computational chemistry would be to investigate the mechanism of the formation of this organolithium species and its subsequent reactions. By mapping the potential energy surface, researchers could identify the transition state structures for the key reaction steps.

For example, the transmetalation reaction between tributyl(cyclopropyl)stannane and n-butyllithium could be modeled to determine the activation energy and the geometry of the transition state. This would provide a detailed, atomistic understanding of how the lithium-tin exchange occurs. Similarly, the transition states for reactions of the resulting cyclopropyllithium with various electrophiles could be calculated to explain observed reaction outcomes.

Development of Predictive Models for Stereoselectivity and Regioselectivity

Should this compound or its derived cyclopropyllithium be used in reactions where stereochemistry or regiochemistry is a factor, computational models could be developed to predict the outcomes. By calculating the energies of the different possible transition states leading to various stereoisomers or regioisomers, a theoretical prediction of the major product can be made.

These predictive models are invaluable in synthetic chemistry for designing reactions that yield a desired product with high selectivity, thereby minimizing waste and improving efficiency. For a chiral substrate, for example, calculations could determine which diastereomeric transition state is lower in energy, thus predicting the stereochemical course of the reaction.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Application of Multinuclear NMR Spectroscopy (e.g., 7Li, 13C, 119Sn) for Solution Structure Analysis

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of lithium;tributyl(cyclopropyl)stannane. By probing various atomic nuclei (isotopes with a nuclear spin, such as ⁷Li, ¹³C, and ¹¹⁹Sn), a comprehensive picture of the compound's connectivity, aggregation state, and electronic environment can be assembled. scielo.brhuji.ac.il

⁷Li NMR Spectroscopy: This technique is particularly sensitive to the electronic environment around the lithium nucleus. The chemical shift (δ) of ⁷Li can provide crucial information about the nature of the carbon-lithium bond and the state of aggregation of the organolithium compound in solution. aiinmr.comacs.org Organolithium compounds are known to form various oligomeric structures (dimers, tetramers, hexamers), and the observed ⁷Li chemical shift can help distinguish between these forms. libretexts.org Furthermore, scalar coupling between ⁷Li and other nuclei like ¹³C can offer direct evidence of C-Li bonding. scielo.br

¹³C NMR Spectroscopy: ¹³C NMR provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the tributyl and cyclopropyl (B3062369) groups confirm the integrity of these moieties. The carbon atom directly bonded to the tin atom exhibits a characteristic chemical shift, and the presence of ¹¹⁷Sn/¹¹⁹Sn satellites, resulting from coupling between carbon and tin isotopes, provides definitive evidence for the C-Sn bond. researchgate.netspectrabase.com

¹¹⁹Sn NMR Spectroscopy: As one of three stable tin isotopes with spin ½, ¹¹⁹Sn is the most commonly used for NMR studies due to its higher natural abundance and receptivity. huji.ac.il The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, covering a very wide range of over 5000 ppm. northwestern.edu For a tetracoordinate tin center in tributyl(cyclopropyl)stannane, a specific chemical shift range is expected. Changes in this shift upon reaction can indicate changes in coordination at the tin center, such as the formation of ate-complexes. researchgate.net Additionally, coupling constants, such as ¹J(¹¹⁹Sn-¹³C), provide valuable structural information. huji.ac.il

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹¹⁹Sn | Sn(CH₂)₃(C₃H₅) | +110 to +120 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-350 |

| ¹³C | Sn-C H₂(CH₂)₂CH₃ | 14 - 18 | ¹J(¹¹⁹Sn-¹³C) ≈ 330 |

| SnCH₂-C H₂(CH₂)CH₃ | 27 - 28 | ²J(¹¹⁹Sn-¹³C) ≈ 20 | |

| (CH₂)₂C H₂CH₃ | 28 - 29 | ³J(¹¹⁹Sn-¹³C) ≈ 60 | |

| (CH₂)₃C H₃ | 13 - 15 | ⁴J(¹¹⁹Sn-¹³C) not typically resolved | |

| ⁷Li | R-Li | -1 to +2 | ¹J(⁷Li-¹³C) ≈ 15 |

Utilization of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of reactions involving this compound requires monitoring the transformation as it happens. In situ (in the reaction vessel) spectroscopic techniques are powerful for this purpose, as they allow for the real-time tracking of reactants, intermediates, and products without disturbing the reaction system. spectroscopyonline.commt.com

Techniques such as Raman and mid-infrared (IR) spectroscopy are particularly well-suited for in situ monitoring of organometallic reactions. rsc.orgacs.org These methods provide vibrational information about the molecules present in the reaction mixture. For instance, the consumption of a reactant can be followed by the decrease in the intensity of a characteristic vibrational band, while the formation of a product can be tracked by the appearance of new bands. This continuous data acquisition provides a detailed kinetic profile of the reaction, which is essential for mechanistic elucidation and process optimization. wiley.com In situ NMR spectroscopy can also be employed, providing detailed structural information on all species present throughout the course of the reaction. semanticscholar.orgrsc.org

Advanced Mass Spectrometry Techniques for Identification of Transient Intermediates

Many organometallic reactions proceed through highly reactive, short-lived intermediates that are not detectable by conventional spectroscopic methods. Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like electrospray ionization (ESI-MS), are capable of detecting these transient species. uvic.ca

By directly sampling a reacting solution and transferring ions into the gas phase with minimal fragmentation, ESI-MS can provide the mass-to-charge ratio of fleeting intermediates. uvic.ca This information is critical for piecing together a reaction mechanism. For reactions involving this compound, ESI-MS could potentially identify lithium-containing aggregates, ate-complexes, or other short-lived organometallic species that are crucial components of the reaction pathway. nova.edunih.gov Coupling mass spectrometry with gas chromatography (GC-ICP-MS) can also be used for the speciation analysis of stable organometallic products. rsc.org

X-ray Crystallography for Solid-State Structural Determination of Related Systems

For organometallic compounds like organolithiums and organostannanes, solid-state structures can be quite different from their solution-state counterparts due to aggregation and packing forces. libretexts.org X-ray crystallography has revealed that many organolithium compounds exist as oligomeric clusters (e.g., tetramers or hexamers) in the solid state. libretexts.org Similarly, organotin compounds can exhibit different coordination geometries in the solid state compared to in solution. ukm.my Although obtaining suitable crystals of highly reactive species like this compound can be challenging, the structural analysis of related, more stable derivatives or reaction products provides invaluable benchmark data and insight into the fundamental bonding and structural preferences of these systems. nih.gov

Emerging Trends and Future Directions in Organolithium Organotin Chemistry

Development of More Sustainable and Environmentally Benign Methodologies

The principles of green chemistry are increasingly influencing the design and execution of chemical syntheses. youtube.com A major thrust in organolithium-organotin chemistry is the development of methodologies that minimize environmental impact. This involves replacing hazardous solvents, reducing waste generation, and utilizing more abundant and less toxic metals. unibe.ch

Key Research Findings:

Solvent Replacement: Traditional syntheses involving organolithium reagents often rely on ethereal solvents like tetrahydrofuran (B95107) (THF). Research is now directed towards the use of more sustainable alternatives such as cyclopentyl methyl ether (CPME) or even solvent-free reaction conditions. rsc.org These greener solvents offer advantages in terms of lower toxicity, higher boiling points, and easier recycling.

Atom Economy: Efforts are being made to design reactions with higher atom economy, where a greater proportion of the atoms from the reactants are incorporated into the final product. This minimizes the formation of byproducts, a significant source of chemical waste. rsc.org

Illustrative Data on Solvent Effects:

| Solvent | Boiling Point (°C) | Toxicity Profile | Recyclability |

|---|---|---|---|

| Tetrahydrofuran (THF) | 66 | Moderate | Moderate |

| Cyclopentyl Methyl Ether (CPME) | 106 | Low | High |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Low | High |

Exploration of Novel Cyclopropyl (B3062369) Organometallic Transformations

The cyclopropyl group is a strained, three-membered ring that imparts unique electronic and steric properties to molecules. The development of new transformations involving cyclopropyl organometallics, such as those derived from a hypothetical lithium;tributyl(cyclopropyl)stannane, is a vibrant area of research. These transformations can provide access to complex molecular architectures that are difficult to synthesize using conventional methods.

Key Research Findings:

Ring-Opening Reactions: The inherent ring strain of the cyclopropyl group can be harnessed in synthetic transformations. Under specific conditions, organometallic cyclopropanes can undergo controlled ring-opening reactions to generate functionalized linear chains.

Cross-Coupling Reactions: Stille coupling, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide, is a powerful tool for C-C bond formation. uobabylon.edu.iq Novel variations of this reaction are being explored to incorporate cyclopropyl moieties into a wide range of organic molecules.

Transmetalation Reactions: The tin-lithium exchange is a key reaction for generating highly reactive organolithium species from more stable organotin precursors. researchgate.net Research is focused on understanding and controlling the stereochemistry of these exchange reactions, particularly for chiral cyclopropyl systems.

Hypothetical Reaction Scheme:

Integration with Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers significant advantages for handling highly reactive and unstable intermediates like many organolithium compounds. acs.orgresearchgate.netnih.gov The integration of organolithium-organotin chemistry with flow platforms and automated synthesis is a rapidly growing area with the potential to revolutionize the production of fine chemicals and pharmaceuticals. vapourtec.com

Key Research Findings:

Enhanced Safety: Organolithium reagents are often pyrophoric and their reactions can be highly exothermic. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control and rapid heat dissipation, significantly improving the safety of these reactions. acs.orgvapourtec.com

Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to higher reproducibility and often improved yields and selectivities compared to batch processes. thieme-connect.de

On-Demand Generation of Reactive Intermediates: Unstable reagents like this compound can be generated in situ and immediately consumed in the next reaction step within a continuous flow setup. nih.gov This avoids the need to isolate and store these hazardous materials.

Comparison of Batch vs. Flow Synthesis:

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Lower | Higher |

| Scalability | Difficult | Easier |

| Control over Reaction Parameters | Limited | Precise |

| Reproducibility | Moderate | High |

Advanced Computational Design Strategies for Tailored Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research. ehu.eus Theoretical calculations, particularly those based on density functional theory (DFT), are being used to predict the structure, stability, and reactivity of organometallic compounds and to design new reagents and catalysts with tailored properties. peerj.com

Key Research Findings:

Mechanistic Insights: Computational studies can provide detailed insights into the mechanisms of complex organometallic reactions, including the transition states and intermediates involved. This understanding is crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Predictive Modeling: Theoretical models can be used to predict the outcome of reactions, including the regioselectivity and stereoselectivity. This predictive power can guide experimental work and accelerate the discovery of new transformations.

Design of Novel Reagents: By simulating the properties of hypothetical molecules, computational chemistry can aid in the design of new organolithium and organotin reagents with specific reactivity profiles. For a compound like this compound, computational studies could predict its aggregation state, the nature of the carbon-lithium bond, and its reactivity towards various electrophiles.

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic protocols for air-sensitive organotin compounds?

- Methodological Answer : Document detailed glove box/Schlenk line procedures, including oxygen/moisture levels (<1 ppm). Provide step-by-step videos or annotated schematics in supplementary materials. Share raw NMR/TGA files in open repositories (e.g., Zenodo) and use FAIR data principles. Collaborate with third-party labs for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.